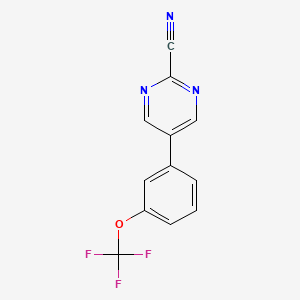
5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
準備方法
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly as an inhibitor of tyrosine kinases like the epidermal growth factor receptor (EGFR).
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.
類似化合物との比較
5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile can be compared with other pyrimidine derivatives, such as:
Pyrimidine-5-carbonitrile derivatives: These compounds also exhibit anticancer activity by targeting EGFR and other tyrosine kinases.
Triazole-pyrimidine hybrids: These compounds show neuroprotective and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are known for their antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its trifluoromethoxy group, which can enhance its biological activity and selectivity towards specific molecular targets.
特性
分子式 |
C12H6F3N3O |
|---|---|
分子量 |
265.19 g/mol |
IUPAC名 |
5-[3-(trifluoromethoxy)phenyl]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)19-10-3-1-2-8(4-10)9-6-17-11(5-16)18-7-9/h1-4,6-7H |
InChIキー |
ZNYKCMBHCZPLTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(N=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


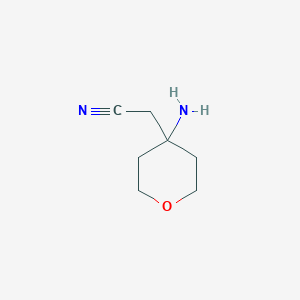
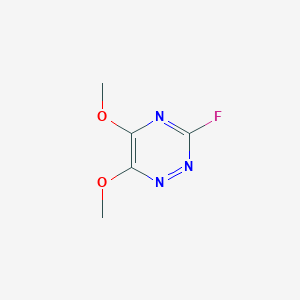
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
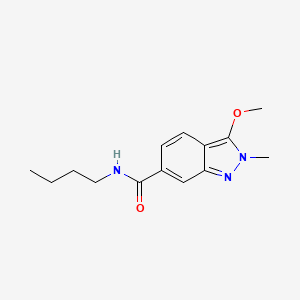

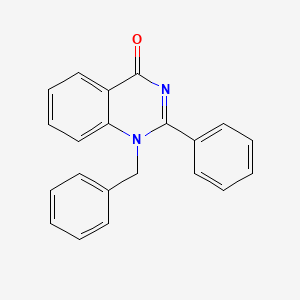
![6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13101981.png)
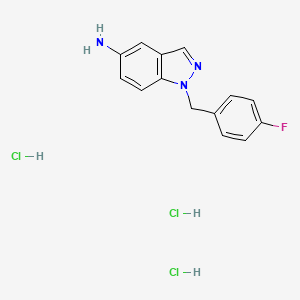
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
![6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one](/img/structure/B13101991.png)


![Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102011.png)

